molecular formula C6H11ClO2 B2884446 3-(Propan-2-yloxy)propanoyl chloride CAS No. 56680-78-5

3-(Propan-2-yloxy)propanoyl chloride

Cat. No. B2884446
CAS RN: 56680-78-5
M. Wt: 150.6
InChI Key: QKOOBPCFTVGNFP-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)propanoyl chloride is a chemical compound with the molecular formula C6H11ClO2 . It has a molecular weight of 150.60 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-(Propan-2-yloxy)propanoyl chloride consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure is not provided in the available resources.

Scientific Research Applications

Protection and Selective Deprotection of Functional Groups

3-(Propan-2-yloxy)propanoyl chloride has been utilized in the protection of hydroxyl and amino functionalities of amino alcohols and aminophenols, showcasing its utility in orthogonal protection strategies for selective deprotection processes. A notable example includes the protection of 2-amino-1-butanol, leading to the formation of N,O-diPoc compounds, which upon treatment with specific reagents, allows for the selective removal of the protecting group attached to the oxygen, leaving the amine protection intact. This approach offers a new strategy for simultaneous protection of amine and alcohol groups and selective deprotection of the alcohol group in subsequent synthetic steps, indicating the compound's utility in complex organic synthesis processes (Ramesh, Bhat, & Chandrasekaran, 2005).

Surface Modification for Biosensor Applications

The compound has been employed in the synthesis of functionalizable monolayers on hydroxylated surfaces, indicating its potential in biosensor technology. Through the formation of these monolayers, the compound facilitates the binding of polyhistidine-tagged proteins, which is crucial for biosensing applications. This capability to be easily modified with various nucleophilic functional groups post-substrate monolayer formation underscores its versatility and applicability in the development of advanced biosensing platforms (De La Franier, Jankowski, & Thompson, 2017).

Catalysis in Organic Synthesis

In the realm of organic synthesis, 3-(Propan-2-yloxy)propanoyl chloride has been explored for its catalytic capabilities, particularly in promoting intramolecular Friedel-Crafts acylation reactions. The simplicity of this reaction, not requiring additional catalysts or reagents, alongside its broad substrate range and operational ease, highlights the compound's potential as a versatile catalyst in synthesizing complex organic molecules. Preliminary studies have begun to shed light on the reaction mechanisms, promising further insights into its catalytic behavior and potential optimizations (Motiwala, Vekariya, & Aubé, 2015).

Corrosion Inhibition

Research has also extended into the application of propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as corrosion inhibitors for mild steel in acidic environments. The efficacy of these compounds in retarding corrosion rates through mixed-type inhibitive action and the formation of protective films on the metal surface showcases the potential utility of 3-(Propan-2-yloxy)propanoyl chloride derivatives in corrosion protection. This application is particularly relevant in industrial settings where metal preservation is critical (Olasunkanmi & Ebenso, 2019).

Mechanism of Action

Target of Action

Acyl chlorides, including propanoyl chloride, are known to react with alcohols and amines . Therefore, it can be inferred that the targets of this compound could be biological molecules containing alcohol or amine groups.

Mode of Action

The compound 3-(Propan-2-yloxy)propanoyl chloride likely undergoes a nucleophilic addition-elimination reaction, also known as acylation . In this process, the hydrogen atom on the oxygen of an alcohol or on the nitrogen of an amine is replaced by an acyl group . This results in the formation of esters or amides, respectively, along with the release of hydrochloric acid .

Pharmacokinetics

The pharmacokinetics of a drug determines the onset, duration, and intensity of its effect . The compound’s molecular weight, which is 150.60 , could influence its absorption and distribution in the body. Furthermore, its metabolism and excretion would likely depend on various factors, including its chemical structure and the individual’s physiological characteristics.

properties

IUPAC Name

3-propan-2-yloxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOOBPCFTVGNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yloxy)propanoyl chloride

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